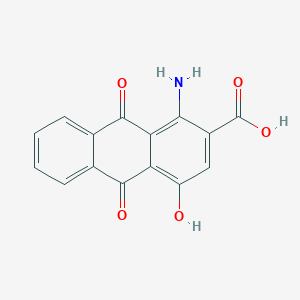

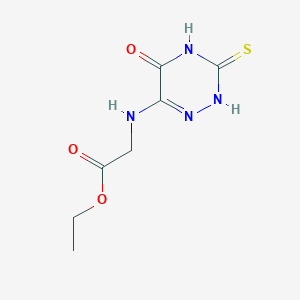

![molecular formula C17H14O3 B255977 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B255977.png)

3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one, also known as HU-308, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of cannabinoids, which are chemical compounds found in the cannabis plant. HU-308 is a selective agonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and has been implicated in various physiological and pathological processes.

Mecanismo De Acción

Although the mechanism of action of 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one is well-characterized, there is still much to be learned about its effects on various biochemical and physiological processes. Future studies could focus on elucidating the downstream signaling pathways activated by CB2 receptor activation.

3. In vivo studies: Although 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one has been extensively studied in vitro, there is limited in vivo data on its effects in humans. Future studies could focus on conducting clinical trials to evaluate the safety and efficacy of 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one in humans.

4. Combination therapies: 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one could potentially be used in combination with other drugs to enhance its therapeutic effects. Future studies could focus on identifying synergistic drug combinations that could be used to treat various disease states.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one has several advantages and limitations for lab experiments. Some of the advantages include:

1. Selective binding to CB2 receptor: 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one selectively binds to the CB2 receptor, which allows for the study of the specific effects of CB2 receptor activation.

2. Well-characterized mechanism of action: The mechanism of action of 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one is well-characterized, which allows for the study of its effects on various biochemical and physiological processes.

3. Potential therapeutic applications: 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one has potential therapeutic applications in various disease states, which makes it an attractive compound for drug development.

Some of the limitations of 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one for lab experiments include:

1. Limited solubility: 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one has limited solubility in aqueous solutions, which can make it difficult to administer in experiments.

2. Limited stability: 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one is relatively unstable and can degrade over time, which can affect its potency and consistency.

3. Limited in vivo data: Although 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one has been extensively studied in vitro, there is limited in vivo data on its effects in humans.

Direcciones Futuras

There are several future directions for the study of 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one, including:

1. Drug development: 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one has potential therapeutic applications in various disease states, which makes it an attractive compound for drug development. Future studies could focus on optimizing the pharmacokinetics and pharmacodynamics of 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one for clinical use.

2.

Métodos De Síntesis

3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one can be synthesized using a multi-step chemical process that involves the condensation of 2,4-dichlorophenol with 3,4-methylenedioxyphenylacetic acid, followed by the conversion of the resulting intermediate to 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one using various reagents and catalysts. The synthesis of 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one has been optimized over the years, resulting in higher yields and purity.

Aplicaciones Científicas De Investigación

3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one has been extensively studied for its potential therapeutic applications in various disease states. Some of the areas of research include:

1. Inflammation: 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one has been shown to have anti-inflammatory effects in various animal models of inflammation, including arthritis, colitis, and neuroinflammation.

2. Pain: 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one has been shown to have analgesic effects in various animal models of pain, including neuropathic pain, inflammatory pain, and cancer pain.

3. Cancer: 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one has been shown to have anti-tumor effects in various cancer cell lines, including breast cancer, prostate cancer, and glioma.

4. Neuroprotection: 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.

Propiedades

Nombre del producto |

3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one |

|---|---|

Fórmula molecular |

C17H14O3 |

Peso molecular |

266.29 g/mol |

Nombre IUPAC |

3-(2-methylprop-2-enoxy)benzo[c]chromen-6-one |

InChI |

InChI=1S/C17H14O3/c1-11(2)10-19-12-7-8-14-13-5-3-4-6-15(13)17(18)20-16(14)9-12/h3-9H,1,10H2,2H3 |

Clave InChI |

SYAQUPQZRPWGQP-UHFFFAOYSA-N |

SMILES |

CC(=C)COC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |

SMILES canónico |

CC(=C)COC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

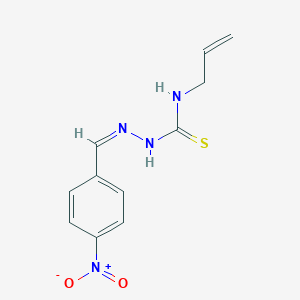

![4-fluoro-N-[3-(1-piperidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B255899.png)

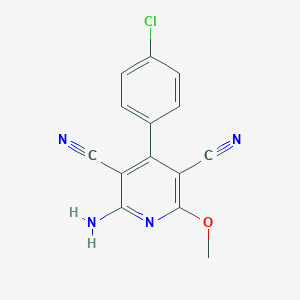

![4-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanehydrazide](/img/structure/B255900.png)

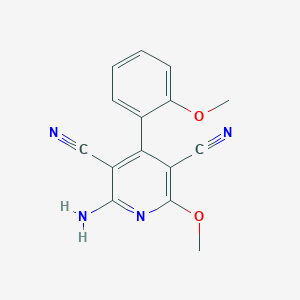

![[(4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-nitrophenyl)sulfanyl]acetic acid](/img/structure/B255901.png)

![8,8-dimethyl-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B255902.png)

![Methyl 4-[(2,2-dimethylpropanoyl)amino]benzoate](/img/structure/B255906.png)

![2-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetonitrile](/img/structure/B255909.png)

![3-[4-(Dimethylamino)phenyl]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B255910.png)

![2-phenyl-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B255913.png)

![4-[(2',4'-Dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol](/img/structure/B255916.png)